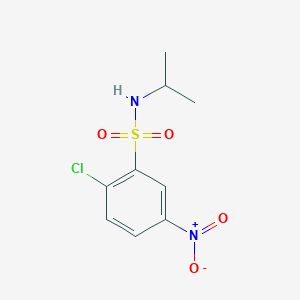

2-Chloro-N-isopropyl-5-nitrobenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of chloro-nitrobenzenesulfonamide derivatives has been explored in various studies. For instance, the synthesis of Ni(II) and Zn(II) complexes with 4-chloro-2-nitrobenzenesulfonamide was achieved, as reported in one study . The process involved the use of 4-chloro-2-nitrobenzenesulfonamide (ClNbsa) as a ligand to form complexes with nickel and zinc. Another study reported the use of N,N-dichloro-o-nitrobenzenesulfonamide (2-NsNCl2) as an electrophilic nitrogen source for the direct diamination of alpha,beta-unsaturated ketones, which was carried out without metal catalysts and under conditions that did not require the protection of inert gases . Additionally, the synthesis of 2-(2-Chloro-4-Nitrobenzeneazo)-6-isopropylphenol was achieved through a coupling reaction of 2-chloro-4-nitroaniline with o-isopropylphenol .

Molecular Structure Analysis

The molecular structure of the Ni(II) complex with 4-chloro-2-nitrobenzenesulfonamide was determined using X-ray diffraction methods, revealing a distorted octahedral coordination geometry around the nickel ion . The structure of the Zn(II) complex, however, was deduced from powder X-ray diffraction due to its poor solubility. The study on 2-(2-Chloro-4-Nitrobenzeneazo)-6-isopropylphenol confirmed its structure through elemental analysis and spectral data .

Chemical Reactions Analysis

The study involving N,N-dichloro-o-nitrobenzenesulfonamide (2-NsNCl2) demonstrated its effectiveness as an electrophilic nitrogen source, leading to the formation of dichloromethyl imidazoline products. The protection group of the resulting diamine products could be easily removed under mild conditions, and a new mechanism hypothesis was proposed to explain the observed product structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were characterized using various spectroscopic methods. Nuclear magnetic resonance (NMR) spectroscopy of 1H and 13C supported the structure of the Zn complex . Vibrational and electronic spectroscopy were used to characterize the compounds, with theoretical calculations aiding in the assignment of experimental bands. The thermal behavior of the compounds was investigated using thermogravimetric analyses (TG) and differential thermal analysis (DT) .

科学的研究の応用

Versatile Synthesis and Amine Protection

2-Chloro-N-isopropyl-5-nitrobenzenesulfonamide serves as an exemplary compound in the synthesis of secondary amines through the smooth alkylation of nitrobenzenesulfonamides. This process, utilizing either the Mitsunobu reaction or conventional methods, yields N-alkylated sulfonamides in near quantitative yields. Remarkably, these sulfonamides can be deprotected effortlessly through Meisenheimer complexes with thiolates in DMF at room temperature, facilitating the high-yield production of secondary amines (Fukuyama, Jow, & Cheung, 1995).

Enabling Ring-Forming Cascades

In the realm of carbonic anhydrase inhibition, 2-Chloro-N-isopropyl-5-nitrobenzenesulfonamide demonstrates its utility by engaging cleanly at room temperature with bis-electrophilic phenols. This reactivity fosters the synthesis of [1,4]oxazepine-based primary sulfonamides, showcasing strong inhibition against therapeutically relevant human carbonic anhydrases. This process underscores the compound's dual role in facilitating ring construction and acting as an enzyme inhibitor, a testament to its versatility in medicinal chemistry applications (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018).

Novel Hypoxic Cell Selective Cytotoxic Agents

The exploration into nitrobenzenesulfonamides containing nitroisopropyl groups has led to the identification of compounds with notable hypoxic cell selective cytotoxicity. Such compounds, exemplified by N-(2-aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide, have shown preferential toxicity towards hypoxic EMT6 mammary carcinoma cells, highlighting their potential as therapeutic agents in targeting hypoxic tumor microenvironments (Saari, Schwering, Lyle, Engelhardt, Sartorelli, & Rockwell, 1991).

Safety and Hazards

The safety data for 2-Chloro-N-isopropyl-5-nitrobenzenesulfonamide indicates that it may cause an allergic skin reaction (H317). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

特性

IUPAC Name |

2-chloro-5-nitro-N-propan-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O4S/c1-6(2)11-17(15,16)9-5-7(12(13)14)3-4-8(9)10/h3-6,11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYERHQKIECRDSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-phenylpropyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2549266.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methylphenyl)acetamide](/img/structure/B2549269.png)

![4-methyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2549274.png)

![[(1S,3R)-3-Aminocyclopentyl]methanesulfonamide;hydrochloride](/img/structure/B2549275.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-naphthalen-2-yloxyacetamide](/img/structure/B2549276.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2549282.png)

![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2549284.png)